

An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromopyrazine**

Cat. No.: **B1357810**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23229-25-6

This technical guide provides a comprehensive overview of **2,6-Dibromopyrazine**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its key reactions, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.

Core Properties of 2,6-Dibromopyrazine

2,6-Dibromopyrazine is a halogenated aromatic compound featuring a pyrazine ring substituted with two bromine atoms. These bromine atoms serve as excellent leaving groups in various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.^[1] Its physical and chemical properties are summarized below.

Physicochemical Properties

Property	Value	Reference
CAS Number	23229-25-6	
Molecular Formula	C ₄ H ₂ Br ₂ N ₂	
Molecular Weight	237.88 g/mol	
Appearance	White to light yellow crystalline powder	[2]
Melting Point	51-55 °C	[2]
Boiling Point	233.6 °C at 760 mmHg	
Purity	≥96%	

Spectroscopic Data

While specific spectral data can vary based on the solvent and instrumentation used, the following provides an overview of the expected spectroscopic characteristics for **2,6-Dibromopyrazine**.

Spectroscopy	Expected Characteristics
¹ H NMR	Due to the symmetrical nature of the molecule, a single signal is expected for the two equivalent protons on the pyrazine ring. The chemical shift would likely appear in the aromatic region, downfield due to the electron-withdrawing effects of the nitrogen and bromine atoms.
¹³ C NMR	Two signals are anticipated: one for the two equivalent carbon atoms bonded to bromine and another for the two equivalent carbon atoms bonded to hydrogen.
IR Spectroscopy	Characteristic absorption bands would be expected for C-H stretching in the aromatic region (around 3000-3100 cm ⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (typically in the 1400-1600 cm ⁻¹ region), and C-Br stretching (in the fingerprint region, typically below 800 cm ⁻¹).
Mass Spectrometry	The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹ Br and ⁸¹ Br have a near 1:1 natural abundance), resulting in three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and cleavage of the pyrazine ring.

Experimental Protocols

2,6-Dibromopyrazine is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Below are detailed protocols for some of the most common and synthetically useful transformations.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a versatile method for the arylation or vinylation of **2,6-Dibromopyrazine**.

Materials:

- **2,6-Dibromopyrazine**
- Aryl- or vinylboronic acid (1.1 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Triphenylphosphine (PPh_3) (8 mol%)
- Potassium carbonate (K_2CO_3) (2 equivalents)
- 1,4-Dioxane and Water (4:1 solvent mixture)
- Round-bottom flask
- Condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a round-bottom flask, add **2,6-Dibromopyrazine**, the aryl- or vinylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
- Add the degassed 1,4-dioxane and water solvent mixture via syringe.
- Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is used for the synthesis of aminopyrazine derivatives.

Materials:

- **2,6-Dibromopyrazine**
- Amine (1.2 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (2 mol%)
- Xantphos (4 mol%)
- Sodium tert-butoxide ($NaOtBu$) (1.4 equivalents)
- Anhydrous toluene
- Schlenk tube
- Magnetic stirrer and heating mantle
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk tube, add sodium tert-butoxide.
- Evacuate and backfill the tube with an inert gas.
- In a separate glovebox or under an inert atmosphere, add **2,6-Dibromopyrazine**, $\text{Pd}_2(\text{dba})_3$, and Xantphos to the Schlenk tube.
- Add anhydrous, degassed toluene and the amine via syringe.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction by GC-MS or LC-MS.
- After completion, cool the reaction to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

This reaction is employed to introduce alkynyl substituents onto the pyrazine ring.

Materials:

- **2,6-Dibromopyrazine**
- Terminal alkyne (1.1 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (3 mol%)
- Copper(I) iodide (CuI) (5 mol%)

- Triethylamine (Et_3N) (2 equivalents)
- Anhydrous, degassed N,N-dimethylformamide (DMF)
- Schlenk flask
- Inert atmosphere (Nitrogen or Argon)

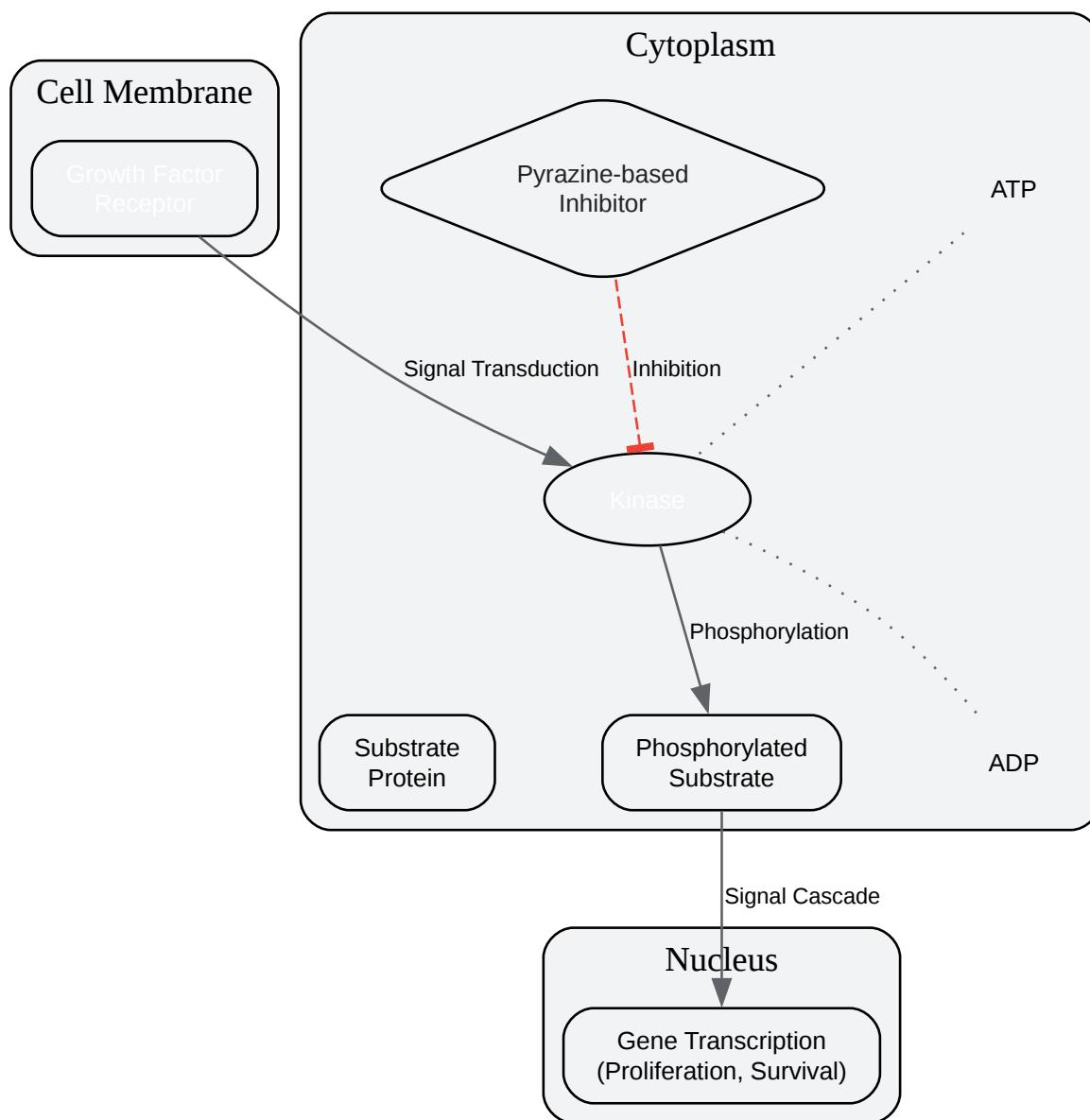
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2,6-Dibromopyrazine**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Add anhydrous DMF, followed by triethylamine.
- Degas the mixture by bubbling with argon for 10-15 minutes.
- Add the terminal alkyne dropwise to the reaction mixture.
- Heat the reaction to a temperature between 60-80°C.
- Monitor the reaction's progress by TLC.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of **2,6-Dibromopyrazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling of **2,6-Dibromopyrazine**.

Signaling Pathway: Inhibition of Kinase Signaling by a Pyrazine-Based Inhibitor

Pyrazine derivatives are prominent scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.^{[1][3][4][5]} These inhibitors often act as ATP-competitive agents, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.^{[1][3]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357810#2-6-dibromopyrazine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com